2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Description
2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that features a triazole ring, a pyridine ring, and a sulfanyl group
Properties
CAS No. |
573949-92-5 |
|---|---|
Molecular Formula |
C21H23N5OS |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C21H23N5OS/c1-5-10-26-20(17-8-6-7-9-22-17)24-25-21(26)28-13-18(27)23-19-15(3)11-14(2)12-16(19)4/h5-9,11-12H,1,10,13H2,2-4H3,(H,23,27) |
InChI Key |
KSXQOGOVNQRSGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Triazole Core Structure
The 1,2,4-triazole ring serves as the central scaffold for this compound. Its synthesis typically begins with the cyclization of thiosemicarbazide derivatives. For example, 4-amino-1,2,4-triazole is acylated using acetyl chloride in anhydrous dichloromethane under nitrogen atmosphere, yielding N-(4H-1,2,4-triazol-4-yl)acetamide . This intermediate is critical for subsequent functionalization.
In a modified approach, hydrazine hydrate reacts with pyridin-2-carboxylic acid to form a hydrazide, which undergoes cyclization with carbon disulfide in alkaline conditions to generate the triazole-thione precursor. Key parameters include:
-
Temperature : 0–5°C during acetyl chloride addition to prevent side reactions .
-
Solvent : Ethanol or dichloromethane for optimal solubility and reaction control .
Characterization at this stage involves ¹H NMR to confirm the triazole protons (δ 8.80 ppm for -CH=N) and IR spectroscopy to identify the C=N stretch (1595 cm⁻¹) .
Sulfanyl Group Incorporation
The sulfanyl (-S-) linkage is established via a thioetherification reaction. The triazole intermediate reacts with 2-chloro-N-(2,4,6-trimethylphenyl)acetamide in acetone, using triethylamine to scavenge HCl. This step demands strict anhydrous conditions to prevent hydrolysis of the chloroacetamide.
Critical Parameters :
-
Reagent Purity : ≥98% chloroacetamide to avoid competing reactions.
-
Reaction Time : 12–16 hours for complete conversion, monitored by TLC (acetone:toluene, 2:8) .
Final Acetylation and Purification
The terminal acetamide group is introduced by reacting the sulfanyl-triazole derivative with acetic anhydride in glacial acetic acid under reflux . Post-reaction, the crude product is purified via recrystallization from ethanol/water (3:1) or column chromatography (silica gel, ethyl acetate/hexane).
Yield Data :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Triazole Formation | 75–85 | 95 |
| Allylation | 70–78 | 92 |
| Thioetherification | 65–72 | 90 |
| Acetylation | 80–88 | 97 |
Industrial-Scale Synthesis Considerations
For large-scale production, continuous flow reactors replace batch processes to enhance efficiency and safety. Key advantages include:
-
Reduced Reaction Time : From 16 hours (batch) to 2 hours (flow).
-
Improved Heat Management : Critical for exothermic steps like alkylation.
Analytical Characterization
Spectroscopic Validation :
-
¹H NMR (400 MHz, CDCl₃): δ 8.31 (s, 1H, NH), 7.40–7.38 (d, 1H, -CH=), 7.84–7.81 (d, 2H, Ar-H) .
-
MS (ESI+) : m/z 410.2 [M+H]⁺.
X-ray Crystallography : Confirms the planar triazole ring and dihedral angles between the pyridinyl and mesityl groups.
Challenges and Mitigation Strategies
-
Byproduct Formation : During thioetherification, excess chloroacetamide leads to dimerization. This is addressed by stepwise reagent addition.
-
Low Solubility : The mesityl group reduces solubility in polar solvents. Switching to DMF/THF mixtures resolves this.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The pyridine ring can enhance the compound’s binding affinity and specificity. The sulfanyl group can participate in redox reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(prop-2-yn-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
- 2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
- 2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-dimethylphenyl)acetamide
Uniqueness
The unique combination of the triazole ring, pyridine ring, and sulfanyl group in 2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
The compound 2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a member of the triazole class known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A triazole ring , which is often associated with antifungal and antimicrobial properties.
- A pyridine moiety , contributing to its interaction with various biological targets.
- A sulfanyl group , which may enhance its reactivity and biological activity.
- An acetylamide functional group , providing additional sites for interaction within biological systems.
Molecular Formula : C20H21N5O2S
Molecular Weight : 395.5 g/mol
CAS Number : 577986-73-3
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole ring can inhibit certain fungal enzymes, while the pyridine and sulfanyl groups may facilitate binding to other molecular targets. This multi-target approach can lead to diverse pharmacological effects.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various pathogens:
- Bacterial Strains : It has been tested against both Gram-positive and Gram-negative bacteria, revealing notable antibacterial effects.
- Fungal Strains : The triazole structure is particularly effective against fungal infections, making it a candidate for antifungal therapy.
Anti-inflammatory Effects
Studies indicate that compounds similar to this triazole derivative can modulate inflammatory responses:
- Cytokine Modulation : In vitro studies have shown that these compounds can significantly reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs) .
Antiproliferative Activity
The compound's ability to inhibit cell proliferation has been evaluated in several studies:
- Cancer Cell Lines : Research indicates potential antiproliferative effects against various cancer cell lines, suggesting a role in cancer therapy.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing 2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide with high yield and purity?
- Methodological Answer : Synthesis requires precise control of reaction conditions:
- Temperature : Reflux conditions (e.g., 150°C in pyridine with Zeolite Y-H as a catalyst) are critical for cyclization and thiol-alkylation steps .
- Solvent Selection : Polar aprotic solvents like DMF or ethanol optimize nucleophilic substitution at the triazole sulfur .
- Purification : Column chromatography or recrystallization from ethanol is used to isolate the compound, with HPLC (>95% purity) and NMR (e.g., ¹H/¹³C, HSQC) for structural validation .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyridine protons at δ 8.5–9.0 ppm, allyl groups at δ 5.0–6.0 ppm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity, while LC-MS confirms molecular weight (e.g., [M+H]+ expected ~470–500 g/mol) .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis validates stoichiometry .
Q. What preliminary biological screening methods are recommended for this compound?
- Methodological Answer :
- In vitro assays : Anti-exudative activity via carrageenan-induced rat paw edema models, with dose optimization (e.g., 10–50 mg/kg) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM to assess antiproliferative potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the allyl group (prop-2-en-1-yl) with bulkier substituents (e.g., cyclohexyl) to enhance hydrophobic interactions with target proteins .
- Pyridine Modifications : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the pyridine ring to modulate electronic effects and binding affinity .
- Biological Testing : Compare IC₅₀ values across analogs using enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .
Q. What computational strategies are effective in predicting this compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., EGFR kinase domain). Focus on the triazole-thioacetamide scaffold’s hydrogen bonding and π-π stacking .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, analyzing RMSD and binding free energy (MM-PBSA) .
- ADMET Prediction : SwissADME or pkCSM predicts pharmacokinetic properties (e.g., logP ~3.5, BBB permeability) .
Q. How can contradictory bioactivity data from different experimental models be resolved?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate activity across a broader concentration range (e.g., 0.1–200 µM) to identify non-linear effects .
- Model Specificity : Compare results in immortalized cell lines vs. primary cells (e.g., hepatocytes) to rule out artifactual responses .
- Mechanistic Studies : Use siRNA knockdown or Western blotting to confirm target engagement (e.g., MAPK pathway inhibition) .
Q. What advanced synthetic strategies improve regioselectivity during triazole ring formation?
- Methodological Answer :
- Catalyst Optimization : Replace Zeolite Y-H with Pd(OAc)₂ for Suzuki coupling to attach aryl groups at the triazole C4 position .
- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 5 hrs) while maintaining >80% yield under 300 W irradiation .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the pyridine nitrogen during thiolation steps .
Methodological Challenges and Solutions
Q. Why does the compound exhibit instability under certain conditions, and how can this be mitigated?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the allyl and thioacetamide groups .
- pH Sensitivity : Buffer solutions (pH 6–8) stabilize the compound during in vitro assays, avoiding acidic/alkaline hydrolysis .
Q. How can researchers validate the anti-exudative mechanism beyond rodent models?
- Methodological Answer :
- Zebrafish Models : Use tailfin injury assays to quantify leukocyte migration and vascular permeability .
- Transcriptomics : RNA-seq on treated tissues identifies downstream genes (e.g., VEGF, TNF-α) regulated by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
